5-Bromo-2-fluoro-4-(trifluoromethyl)aniline
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Overview
Description
“5-Bromo-2-fluoro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula BrC6H3(CF3)NH2 . It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H4BrF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 . This indicates that the molecule consists of a bromine atom, a fluorine atom, a trifluoromethyl group, and an amine group attached to a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.01 and a liquid physical form .Scientific Research Applications
1. Application in Organic Synthesis
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group (MonoTDG) in the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, which are significant in organic chemistry and pharmaceuticals (Wu et al., 2021).
2. Role in Vibrational Analysis for NLO Materials
A study of vibrational analysis using 4-bromo-3-(trifluoromethyl)aniline, closely related to this compound, highlighted its potential use in Non-Linear Optical (NLO) materials. The study focused on the effects of substituents on aniline's structure and vibrational spectra, contributing to the field of material science and photonics (Revathi et al., 2017).
3. Use in Synthesis of Functional Molecules
The compound has been used in a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes. This process, involving anilines and BrCF2CF2Br, is significant for installing amino and fluoroalkyl moieties, demonstrating its potential use in modifying and synthesizing functional molecules (Kong et al., 2017).
4. Importance in Fluorescence Quenching Studies
The fluorescence quenching of certain boronic acid derivatives by aniline has been studied, with 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid involved. This research is crucial for understanding the interactions and mechanisms in fluorescence-based applications (Geethanjali et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline have been reported to have anantimicrobial effect . Another compound, 2-Bromo-5-(trifluoromethyl)aniline, has been used in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease .
Mode of Action
Based on the antimicrobial effect of similar compounds , it can be inferred that it might interact with microbial cells, possibly disrupting their growth or replication.
Biochemical Pathways
The related compound 2-bromo-5-(trifluoromethyl)aniline has been used in the synthesis of inhibitors of the hcv ns3 protease , suggesting that it may affect the viral replication pathway in HCV.
Result of Action
Similar compounds have been reported to have antimicrobial effects and to inhibit HCV NS3 protease , suggesting potential antiviral and antimicrobial activities.
Action Environment
General guidelines for similar compounds recommend storage in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the compound has an antimicrobial effect
Cellular Effects
It is known that the compound has an antimicrobial effect , which suggests that it may influence cell function by inhibiting the growth of certain microorganisms
Molecular Mechanism
properties
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHVPIGVGDGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807257-70-0 |
Source
|
Record name | 5-bromo-2-fluoro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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